molecular formula C17H17N3O4S B3717272 N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide

Cat. No.: B3717272
M. Wt: 359.4 g/mol
InChI Key: ATRSKKJNOCSTFS-UHFFFAOYSA-N
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Description

N-{2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide is a synthetic compound featuring a 1,2-benzisothiazole 1,1-dioxide core linked via an ethylamino spacer to a 3-methoxybenzamide group. This structural framework is associated with diverse pharmacological activities, including receptor modulation and enzyme inhibition, as observed in related compounds .

Properties

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(11-13)17(21)19-10-9-18-16-14-7-2-3-8-15(14)25(22,23)20-16/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRSKKJNOCSTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzisothiazole ring system, followed by the introduction of the dioxido group. The aminoethyl linkage is then formed through a nucleophilic substitution reaction, and finally, the methoxybenzamide moiety is attached via an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxido group can participate in redox reactions.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The aminoethyl and methoxybenzamide moieties can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dioxido group and aminoethyl linkage play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-[2-[4-(3-Cyanopyridin-2-yl)Piperazin-1-yl]Ethyl]-3-Methoxybenzamide (Compound 7)

  • Structural Differences: Incorporates a piperazine-cyanopyridine group instead of the benzisothiazole sulfonamide.
  • Pharmacological Profile: Acts as a high-affinity dopamine D4 receptor ligand (Ki < 1 nM) with >100-fold selectivity over D2/D3 receptors and sigma-1 receptors. Its logP (2.37–2.55) ensures brain penetration, validated via PET imaging in non-human primates .
  • Key Distinction: The piperazine-cyanopyridine moiety enhances dopamine receptor specificity, whereas the benzisothiazole sulfonamide in the target compound may favor interactions with alternative targets like ion channels or enzymes.

N-(2-((3-Cyano-5,7-Dimethylquinolin-2-yl)Amino)Ethyl)-3-Methoxybenzamide (CoPo-22)

  • Structural Differences: Replaces the benzisothiazole with a cyanoquinoline group.
  • Pharmacological Profile: Dual-acting corrector-potentiator for ΔF508-CFTR, restoring chloride channel function in cystic fibrosis. The quinoline scaffold enables π-π stacking with hydrophobic protein pockets, while the 3-methoxybenzamide aids membrane permeability .
  • Key Distinction: The cyanoquinoline group confers dual activity, whereas the benzisothiazole sulfonamide in the target compound may lack this bifunctionality but could offer improved metabolic stability.

2-[(1,1-Dioxido-1,2-Benzisothiazol-3-yl)Amino]Propanoic Acid

  • Structural Differences: Features a propanoic acid substituent instead of 3-methoxybenzamide.
  • Physicochemical Properties : The carboxylic acid group increases hydrophilicity (predicted logP ~1.5), limiting blood-brain barrier penetration compared to the target compound’s lipophilic benzamide .

2-[(1,1-Dioxido-1,2-Benzisothiazol-3-yl)(4-Methoxybenzyl)Amino]Phenol (CAS 663199-63-1)

  • Structural Differences: Includes a 4-methoxybenzyl-phenol group instead of the ethylamino-3-methoxybenzamide.
  • Key Distinction: The phenolic hydroxyl may confer antioxidant or metal-chelating properties absent in the target compound.

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compounds
Benzisothiazole 1,1-Dioxide Enhances metabolic stability and polar surface area; may interact with sulfonamide-binding enzymes. Target compound, CAS 663199-63-1
3-Methoxybenzamide Balances lipophilicity (logP ~2.5–3.0) for membrane permeability and receptor binding. Target compound, Compound 7
Piperazine/Cyanopyridine Increases dopamine D4 receptor selectivity via steric and electronic complementarity. Compound 7
Cyanoquinoline Enables dual corrector-potentiator activity for CFTR via hydrophobic and π-π interactions. CoPo-22

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound Compound 7 CoPo-22 2-[(1,1-Dioxido-...)Propanoic Acid
Molecular Weight ~400–450* 365.45 379.42 228.24
logP ~2.8 (predicted) 2.37–2.55 ~3.0 ~1.5
Solubility (aq.) Moderate Low Low High
CNS Penetration Likely Confirmed Unlikely None

*Estimated based on analogs (e.g., CAS 663199-63-1: MW 394.45).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide

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